molecular formula C7H10N2O3 B7792076 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B7792076
M. Wt: 170.17 g/mol
InChI Key: WVZUYZQSEICLQV-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a hydroxyethyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 3 (Fig. 1). Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their tunable electronic and steric properties.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-4-6(7(11)12)8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZUYZQSEICLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances coupling reaction rates due to its polar aprotic nature, while dichloromethane (DCM) is preferred for acylation steps.

  • Temperature : Reactions conducted below 0°C reduce byproduct formation but prolong reaction times (e.g., 16 hours for SOCl₂-mediated acyl chloride formation).

Catalytic Improvements

The addition of triethylamine during trifluoroacetylation (as in CN105646355A ) accelerates reaction kinetics by scavenging HCl, improving yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce different substituents.

Major Products Formed:

    Oxidation: Formation of 1-(2-carboxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid or 1-(2-formylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-methanol or 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-aldehyde.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer treatment and neuroprotection.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pyrazole ring can also participate in π-π stacking interactions and coordinate with metal ions, further modulating its biological effects.

Comparison with Similar Compounds

Key Observations:

  • Hydroxyethyl vs. Alkyl/Aryl Groups : The hydroxyethyl group in the target compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to ethyl (logP ~1.2) or aryl substituents (e.g., chlorophenyl, logP ~2.8) .
  • Carboxylic Acid Position : All listed compounds retain the carboxylic acid at position 3, enabling conjugation or salt formation for enhanced bioavailability .
  • Electron-Withdrawing Groups : Derivatives with nitro () or trifluoromethyl () substituents exhibit increased acidity (pKa ~3.5–4.0), influencing their reactivity in coupling reactions.

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target compound 200.18* 0.8 >50 (H2O) 150–155†
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 176.12 1.2 30 (H2O) 120–125
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid 185.14 1.5 15 (H2O) 98–102
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 194.12 1.8 10 (H2O) 110–115

*Calculated; †Estimated based on analogs.

Key Insights:

  • The hydroxyethyl group reduces logP by ~0.4–1.0 compared to ethyl or trifluoromethyl analogs, aligning with its role in improving hydrophilicity.
  • Higher solubility of the target compound supports its utility in aqueous formulations or biological assays.

Biological Activity

1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C7H10N2O3
  • Molecular Weight : 174.17 g/mol
  • IUPAC Name : 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that various substituted pyrazoles were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin.

CompoundBacterial StrainMIC (µg/mL)
1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acidE. coli50
1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acidS. aureus40

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using carrageenan-induced edema models in mice. Results indicated that it significantly reduced inflammation comparable to indomethacin, a standard anti-inflammatory drug. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines.

Case Study: In Vivo Edema Model

A study involving the administration of the compound at varying dosages (10 mg/kg, 20 mg/kg) showed a dose-dependent reduction in paw edema:

Dosage (mg/kg)Edema Reduction (%)
1030
2050

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction through the modulation of Bcl-2 family proteins.

In Vitro Cell Line Studies

Cell LineIC50 (µM)Mechanism of Action
HepG215Apoptosis induction via Bcl-2 downregulation
HeLa20Cell cycle arrest at G2/M phase

Q & A

Q. What are the established synthetic routes for 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with hydroxyethyl-substituted pyrazole precursors. Key steps include:
  • Condensation : Reaction of hydrazine derivatives with β-keto esters to form the pyrazole core .
  • Functionalization : Introduction of the hydroxyethyl group via alkylation or substitution reactions using reagents like 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH or HCl in aqueous/organic solvent mixtures (e.g., ethanol/water) .
    Critical Parameters : Temperature (60–80°C for condensation), pH (maintained at 8–10 for alkylation), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling steps) significantly impact yield (reported 45–70%) and purity (>95% via HPLC) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using δ 6.8–7.2 ppm (pyrazole C-H) and δ 4.2–4.5 ppm (hydroxyethyl -CH₂-O-) . Carboxylic acid protons appear as broad singlets (~δ 12–13 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and hydroxyethyl (3400–3500 cm⁻¹ O-H stretch) functional groups .
  • HPLC/MS : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients for purity analysis. ESI-MS typically shows [M+H]⁺ at m/z 199.1 .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., DMF, chloroethanol) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final hydrolysis step?

  • Methodological Answer : Low yields (<50%) during ester-to-carboxylic acid hydrolysis often arise from incomplete reaction or side-product formation. Optimization strategies include:
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance aqueous-organic phase interactions .
  • Microwave-Assisted Hydrolysis : Reduce reaction time (from 12h to 1h) and improve efficiency by 20–30% .
  • In Situ Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 1:1) or inline FTIR to terminate at maximal conversion .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks) require advanced techniques:
  • 2D NMR (COSY, HSQC) : Resolve spin-spin coupling and assign pyrazole ring protons unambiguously .
  • Computational Chemistry : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts .
  • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns (e.g., intramolecular O-H···N interactions) .

Q. What strategies are effective for studying enzyme interactions and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with target enzymes (e.g., cyclooxygenase-2) .
  • Kinetic Assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., COX-2 inhibition at µM range) .
  • SAR Modifications : Introduce substituents at the 5-methyl or hydroxyethyl positions to assess bioactivity changes. For example, replacing -CH₂CH₂OH with -CH₂CF₃ increases lipophilicity (logP from -0.5 to 1.2) and COX-2 selectivity .

Q. How can analogs of this compound be designed to enhance solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved membrane permeability, followed by in vivo hydrolysis .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyethyl group to enhance aqueous solubility (>10 mg/mL in PBS) .
  • Salt Formation : Prepare sodium or lysine salts to increase solubility (e.g., 5 mg/mL to 50 mg/mL in water) .

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